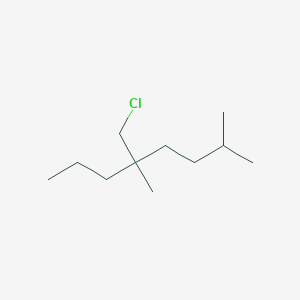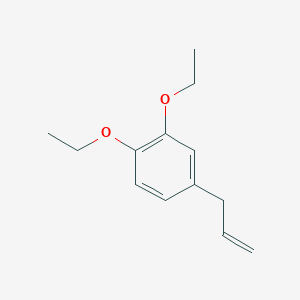methanone CAS No. 83938-73-2](/img/structure/B13636207.png)
[4-Hydroxy-3-(propan-2-yl)phenyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-(propan-2-yl)phenylmethanone: is a chemical compound with a complex structure that includes a hydroxy group, an isopropyl group, and a phenyl group attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(propan-2-yl)phenylmethanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and isopropyl bromide.
Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction mixture is heated to facilitate the substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-3-(propan-2-yl)phenylmethanone may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automation is used to ensure consistency and efficiency in the production process.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: 4-Hydroxy-3-(propan-2-yl)phenylmethanone can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various halides, bases like potassium carbonate, solvents such as acetone or ethanol.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the original ones.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development:
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives.
作用机制
The mechanism by which 4-Hydroxy-3-(propan-2-yl)phenylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy group and the isopropyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
相似化合物的比较
4-Hydroxyacetophenone: Shares the hydroxy group but lacks the isopropyl and phenyl groups.
Phenylmethanone: Contains the methanone core but lacks the hydroxy and isopropyl groups.
Uniqueness:
Structural Complexity: The presence of both hydroxy and isopropyl groups attached to the phenyl ring makes 4-Hydroxy-3-(propan-2-yl)phenylmethanone unique.
Chemical Properties:
This detailed article provides a comprehensive overview of 4-Hydroxy-3-(propan-2-yl)phenylmethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
83938-73-2 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
(4-hydroxy-3-propan-2-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H16O2/c1-11(2)14-10-13(8-9-15(14)17)16(18)12-6-4-3-5-7-12/h3-11,17H,1-2H3 |
InChI 键 |
HFUYEJGTOBMYQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


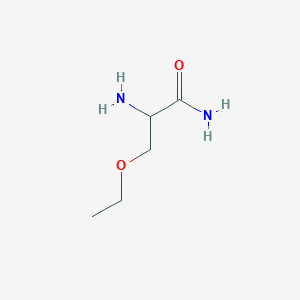
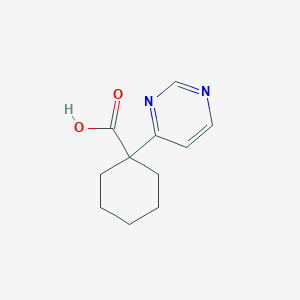

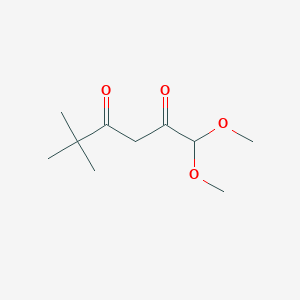
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
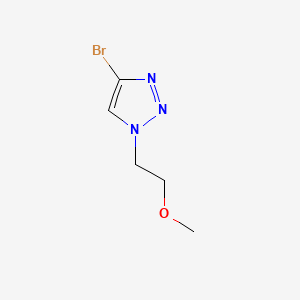

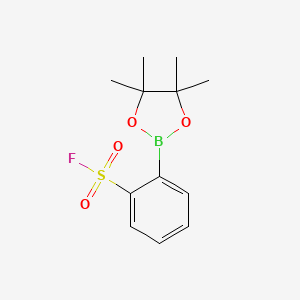
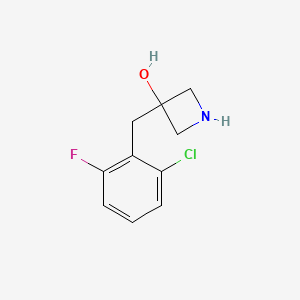

![6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13636196.png)
